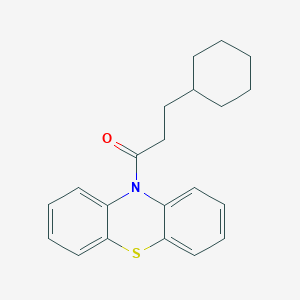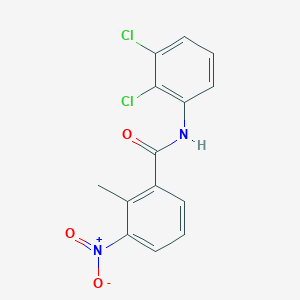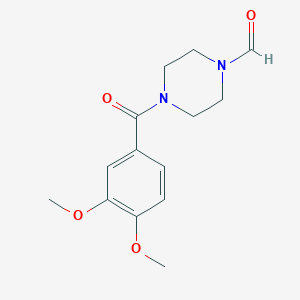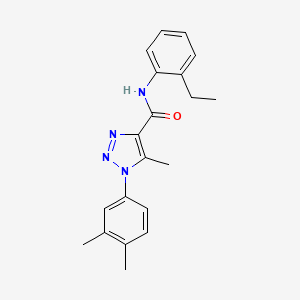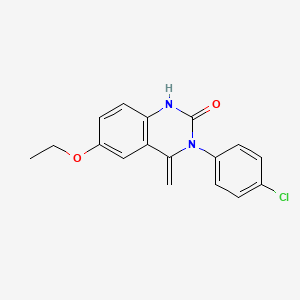
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CEQM, is a quinazolinone derivative that has attracted significant research interest due to its diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone exerts its biological effects by modulating various signaling pathways. For example, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to enhance synaptic plasticity and improve memory in animal models of Alzheimer's disease. Furthermore, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a protective effect against ischemic brain injury.
実験室実験の利点と制限
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a range of biological activities that make it a versatile tool for studying various biological processes. However, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is the development of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone and the identification of its molecular targets. Furthermore, the optimization of the synthesis method and the improvement of the purity and yield of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone may facilitate its use in future research.
合成法
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be synthesized by the reaction of 4-chlorobenzoic acid, ethyl acetoacetate, and ammonium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to have neuroprotective effects and to improve cognitive function. In addition, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-3-22-14-8-9-16-15(10-14)11(2)20(17(21)19-16)13-6-4-12(18)5-7-13/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAGCKEHVSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
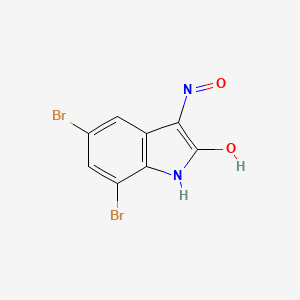
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
